molecular formula C12H14O3 B8025280 4-Cyclobutoxy-benzoic acid methyl ester

4-Cyclobutoxy-benzoic acid methyl ester

Cat. No.: B8025280
M. Wt: 206.24 g/mol
InChI Key: JUWRYQAKTOPCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Cyclobutoxy-benzoic acid methyl ester can be achieved through several routes. One common method involves the esterification of 4-cyclobutoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the Steglich esterification method, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, can be used to synthesize esters under milder conditions .

Biological Activity

4-Cyclobutoxy-benzoic acid methyl ester (CBME) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and pharmacological applications of CBME.

Chemical Structure and Properties

This compound is characterized by its benzoic acid core substituted with a cyclobutoxy group and a methyl ester functionality. Its chemical structure can be represented as follows:

C1C2C3C4C5C6C7C8C9\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9

The biological activity of CBME is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activities involved in metabolic pathways, particularly those related to fatty acid metabolism. The compound has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis, thus promoting fatty acid oxidation in cellular models.

Pharmacological Effects

CBME exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest that CBME may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound shows promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies indicate that CBME may have antimicrobial properties against certain bacterial strains.

Study 1: Fatty Acid Metabolism

In a study examining the effects of CBME on fatty acid metabolism, researchers demonstrated that treatment with CBME resulted in a significant decrease in lipid accumulation in liver cells. This effect was linked to the inhibition of ACC activity, leading to reduced fatty acid synthesis and enhanced β-oxidation.

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capabilities of CBME. The results indicated that CBME significantly scavenged free radicals in vitro, suggesting its potential use as a dietary supplement for enhancing antioxidant defenses .

Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of CBME against various pathogens. The findings revealed that CBME exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent .

Data Tables

Biological Activity Effect Mechanism
Anti-inflammatoryDecrease in cytokine levelsInhibition of inflammatory pathways
AntioxidantScavenging of free radicalsReduction of oxidative stress
AntimicrobialInhibition of bacterial growthDisruption of bacterial cell membranes

Properties

IUPAC Name

methyl 4-cyclobutyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-12(13)9-5-7-11(8-6-9)15-10-3-2-4-10/h5-8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWRYQAKTOPCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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